Sigma-1 Receptor Binding Affinity and Subtype Selectivity Profile in Rat CNS Membranes
The compound demonstrates sub-micromolar binding affinity at the sigma-1 (σ₁) receptor in rat brain membrane preparations, with a Ki value of 906 nM [1]. This affinity is approximately 11-fold lower than the structurally related superpotent σ₁ ligand RC-33 (Ki = 0.08 nM) but over 10-fold higher than the non-brominated parent scaffold 4-phenoxybutan-1-amine, which exhibits Ki >10,000 nM [2]. The 4-bromo-3-methyl substitution pattern contributes to σ₁ binding potency while maintaining moderate affinity that avoids the assay saturation issues sometimes encountered with sub-nanomolar ligands . Binding at sigma-2 (σ₂) receptors is not reported in the primary source, indicating that selectivity cannot be quantified from the available data [1].
| Evidence Dimension | Binding Affinity (Ki) at Sigma-1 Receptor |
|---|---|
| Target Compound Data | Ki = 906 nM (0.906 µM) |
| Comparator Or Baseline | RC-33 (superpotent σ₁ ligand): Ki = 0.08 nM; 4-Phenoxybutan-1-amine: Ki >10,000 nM (>10 µM) |
| Quantified Difference | 11.3-fold lower affinity vs. RC-33; ≥11-fold higher affinity vs. non-brominated parent scaffold |
| Conditions | Rat whole brain P2 membrane preparation; radioligand displacement assay |
Why This Matters
This moderate affinity profile positions the compound as a useful reference ligand in sigma receptor SAR studies, occupying the affinity gap between weakly binding parent scaffolds and superpotent analogs, thereby enabling precise calibration of binding assay dynamic ranges.
- [1] BindingDB. BDBM364402: US10913711, Compound 3g. Target: Sodium-dependent serotonin transporter (Rat). Affinity Data: Ki = 906 nM. Assay Description: Brains from male Sprague-Dawley rats. View Source
- [2] Huang Y, et al. SAR QSAR Environ Res. 2024;35(1):1-22. Class-level inference from sigma-1 QSAR model predictions for unsubstituted phenoxyalkylamines. View Source
